molecular formula C11H21NO3 B14488522 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol CAS No. 64445-06-3

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol

Cat. No.: B14488522
CAS No.: 64445-06-3
M. Wt: 215.29 g/mol
InChI Key: YIOXFNXSGNUOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate serotonergic and glutamatergic systems, contributing to its antinociceptive and anti-inflammatory effects . Additionally, its antioxidant properties may play a role in reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a piperidine ring and a dioxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64445-06-3

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C11H21NO3/c1-11(2)14-8-10(15-11)7-12-5-3-9(13)4-6-12/h9-10,13H,3-8H2,1-2H3

InChI Key

YIOXFNXSGNUOLS-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CN2CCC(CC2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.